

Application Notes and Protocols for Studying Myeloproliferative Neoplasms with JAK2-IN-10

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Compound of Interest

Compound Name: JAK2-IN-10

Cat. No.: B12366677

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Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of mature blood cells. A key driver in the pathogenesis of many MPNs is the constitutive activation of the Janus kinase 2 (JAK2) signaling pathway. The most common mutation, a valine to phenylalanine substitution at position 617 (V617F) in the JAK2 pseudokinase domain, is found in over 95% of patients with polycythemia vera (PV) and in 50-60% of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF). This has made the JAK2 kinase an attractive therapeutic target.

JAK2-IN-10 is a novel and potent small molecule inhibitor specifically targeting the JAK2 V617F mutant. These application notes provide a comprehensive overview of **JAK2-IN-10**, including its biochemical activity and representative protocols for its use in the preclinical study of MPNs.

Data Presentation

Biochemical Activity of JAK2-IN-10

JAK2-IN-10 is a tricyclic urea compound that demonstrates high potency against the JAK2 V617F mutant kinase.

Compound	Target	IC50 (nM)	Reference
JAK2-IN-10	JAK2 V617F	≤10	[1]

Comparative IC50 Values of Selected JAK2 Inhibitors

For contextual understanding, the following table presents the half-maximal inhibitory concentrations (IC50) of several other well-characterized JAK2 inhibitors.

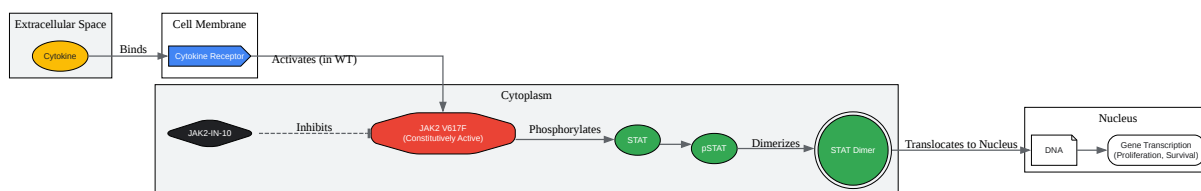
Inhibitor	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	TYK2 IC50 (nM)
Ruxolitinib	3.3	2.8	428	19
Fedratinib	-	3	-	-
Pacritinib	-	23	-	-
Momelotinib	-	51	-	-
TG101348	105	3	996	-

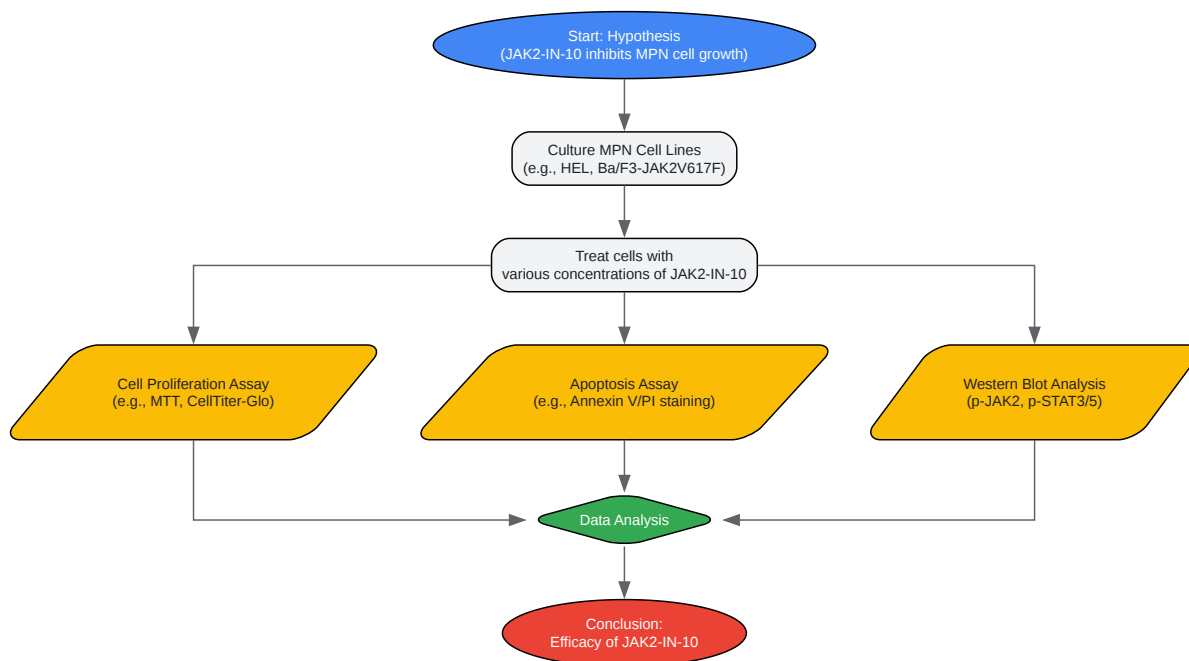
Note: Data for comparative inhibitors is compiled from various sources. Direct comparison of IC50 values should be made with caution as experimental conditions may vary.

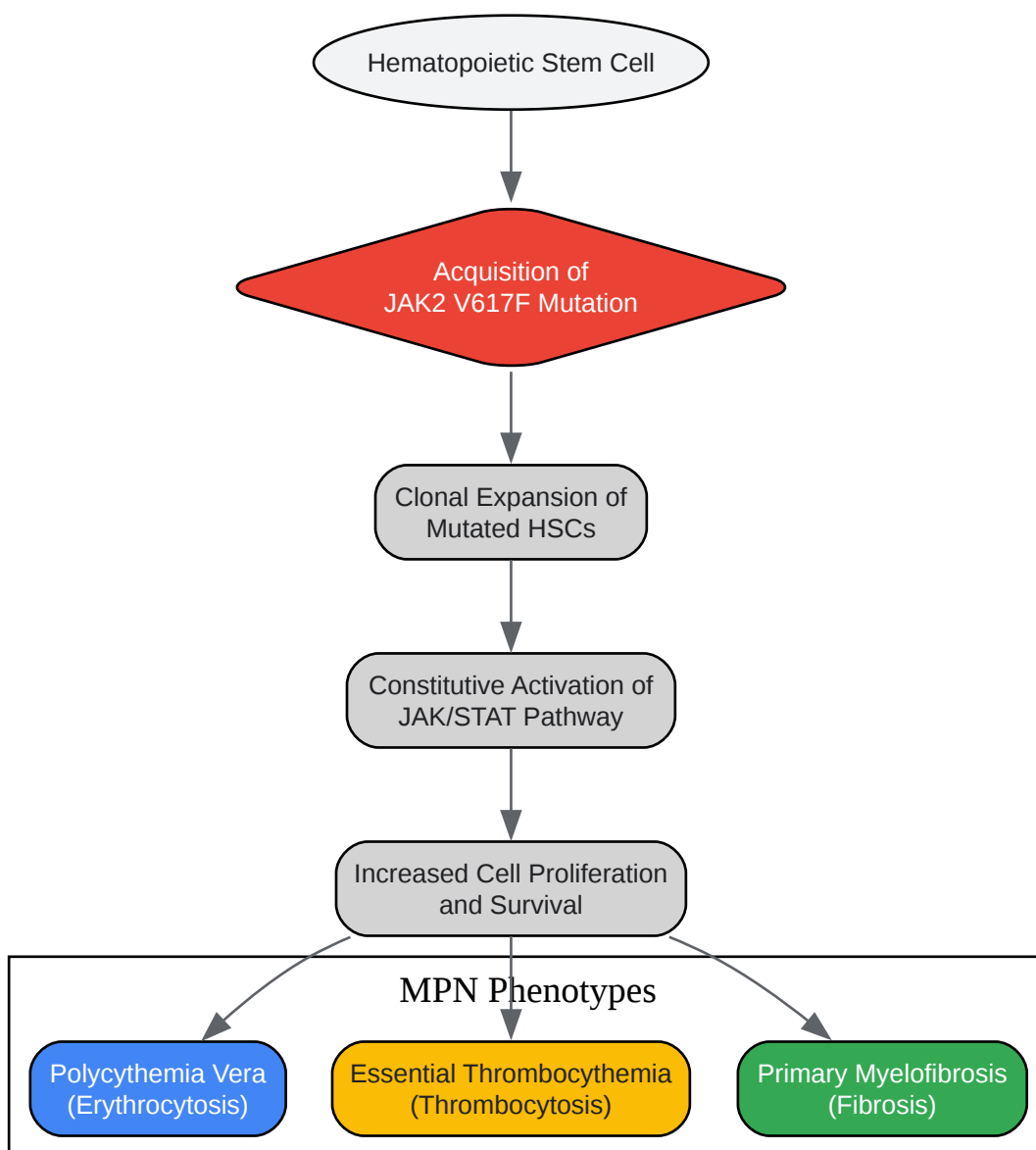
Signaling Pathways and Experimental Logic

JAK/STAT Signaling Pathway and Inhibition by JAK2-IN-10

The following diagram illustrates the canonical JAK/STAT signaling pathway, which is constitutively activated by the JAK2 V617F mutation in MPNs, and the mechanism of its inhibition by **JAK2-IN-10**.







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References

- 1. file.medchemexpress.com [file.medchemexpress.com]

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